

PLM-101: A Dual FLT3/RET Inhibitor for Acute Myeloid Leukemia

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Compound of Interest		
Compound Name:	PL-101	
Cat. No.:	B1576844	Get Quote

PLM-101 is a novel therapeutic agent derived from the traditional Chinese medicine indigo naturalis.[1] It has demonstrated potent anti-leukemic activity in both in vitro and in vivo models. The dual-targeting mechanism of PLM-101, inhibiting both FLT3 and RET kinases, is proposed to offer a superior therapeutic approach compared to single-target FLT3 inhibitors.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of PLM-101.

Table 1: In Vitro Efficacy of PLM-101

Cell Line	Target Mutation	IC50 (nM)
MOLM-13	FLT3-ITD	1.5
MV4-11	FLT3-ITD	2.3
THP-1	FLT3-wildtype	> 1000
U937	FLT3-wildtype	> 1000

Data extracted from a 2023 study on PLM-101.[1]

Table 2: In Vivo Efficacy of PLM-101 in a MOLM-13 Xenograft Model



Treatment Group	Dosage	Tumor Growth Inhibition (%)
Vehicle Control	-	0
PLM-101	25 mg/kg	78
PLM-101	50 mg/kg	95

Data extracted from a 2023 study on PLM-101.[1]

Experimental Protocols

In Vitro Kinase Assay: The inhibitory activity of PLM-101 against FLT3 and RET kinases was assessed using a luminescence-based kinase assay. Recombinant human FLT3 and RET kinases were incubated with PLM-101 at varying concentrations in the presence of ATP. The kinase activity was measured by quantifying the amount of ATP remaining after the reaction, with lower luminescence indicating higher kinase inhibition.

Cell Viability Assay: AML cell lines (MOLM-13, MV4-11, THP-1, and U937) were seeded in 96-well plates and treated with increasing concentrations of PLM-101 for 72 hours. Cell viability was determined using a resazurin-based assay, where the reduction of resazurin to the fluorescent resorufin is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

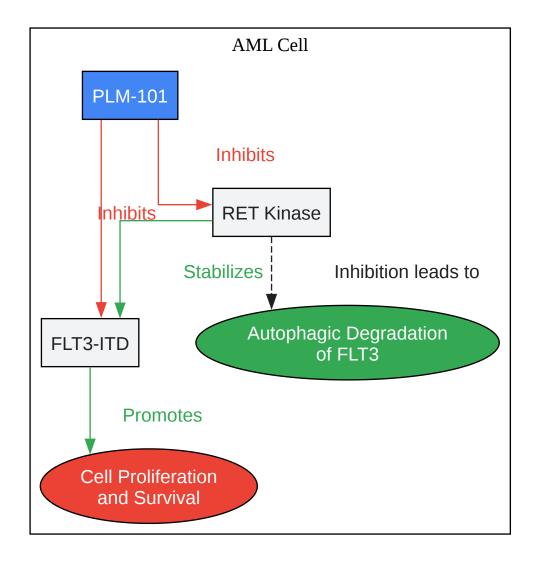
In Vivo Xenograft Model: NOD/SCID mice were subcutaneously inoculated with MOLM-13 cells. Once tumors reached a palpable size, mice were randomized into treatment and control groups. PLM-101 was administered orally once daily at doses of 25 mg/kg and 50 mg/kg. Tumor volume was measured every three days using calipers. At the end of the study, tumors were excised and weighed.

Signaling Pathways and Mechanism of Action

PLM-101 exerts its anti-leukemic effects by inhibiting the kinase activity of both FLT3 and RET. [1] In AML, FLT3 mutations, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase, promoting cell proliferation and survival. RET kinase activation has been shown to enhance FLT3 protein stability.[1] By inhibiting both kinases,



PLM-101 not only directly blocks FLT3 signaling but also induces its autophagic degradation via RET inhibition.[1]



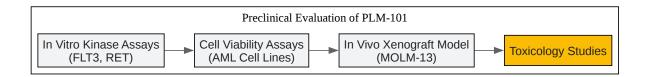
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Caption: Mechanism of action of PLM-101 in AML cells.

Experimental Workflow

The preclinical evaluation of PLM-101 followed a standard drug discovery workflow, beginning with in vitro characterization and progressing to in vivo efficacy studies.





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References

- 1. PLM-101 is a novel and potent FLT3/RET inhibitor with less adverse effects in the treatment of acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
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